

Solubility of Ethyl 2-methylthiazole-4-carboxylate in common organic solvents

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Compound of Interest

Compound Name: Ethyl 2-methylthiazole-4-carboxylate

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An In-depth Technical Guide to the Solubility of **Ethyl 2-methylthiazole-4-carboxylate** in Common Organic Solvents

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Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of **Ethyl 2-methylthiazole-4-carboxylate**, a key intermediate in the pharmaceutical and flavor industries.[1] This document outlines the theoretical principles governing its solubility, offers a predictive assessment of its solubility in a range of common organic solvents, and provides a detailed experimental protocol for empirical determination. This guide is intended for researchers, chemists, and formulation scientists to facilitate informed solvent selection for synthesis, purification, and formulation processes.

Introduction to Ethyl 2-methylthiazole-4-carboxylate

Ethyl 2-methylthiazole-4-carboxylate (CAS No: 6436-59-5) is a heterocyclic compound featuring a thiazole ring, a methyl group, and an ethyl carboxylate functional group.[1] Its molecular structure imparts a unique combination of polarity and lipophilicity, making its interaction with various solvents a critical parameter for its application. The compound typically appears as a brownish-orange crystalline powder with a melting point in the range of 54-58 °C.

[1] Understanding its solubility is paramount for optimizing reaction conditions, developing effective purification strategies like crystallization, and formulating final products.[2]

Key Physicochemical Properties:

Property	Value	Source
Molecular Formula	C ₇ H ₉ NO ₂ S	[1]
Molecular Weight	171.22 g/mol	[1]
Melting Point	54-58 °C	[1]

| Appearance | Brownish orange crystalline powder |[1] |

Theoretical Principles of Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules.[3][4] The overall process of dissolution can be understood by considering the energy changes involved: the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.

The structure of **Ethyl 2-methylthiazole-4-carboxylate** contains several key features that influence its solubility:

- **Thiazole Ring:** A heterocyclic aromatic ring containing sulfur and nitrogen atoms. The lone pairs of electrons on these heteroatoms can participate in hydrogen bonding as acceptors.
- **Ethyl Ester Group (-COOEt):** This group has a polar carbonyl (C=O) component and a nonpolar ethyl chain. The carbonyl oxygen can act as a hydrogen bond acceptor.
- **Methyl Group (-CH₃):** A nonpolar, electron-donating group.

The presence of both polar (ester, thiazole ring) and nonpolar (methyl, ethyl groups) functionalities suggests that **Ethyl 2-methylthiazole-4-carboxylate** will exhibit a nuanced solubility profile, being more soluble in solvents of intermediate polarity.

Predicted Solubility Profile

While extensive empirical data is not readily available in the literature, a qualitative and semi-quantitative solubility profile can be predicted based on the structural features of **Ethyl 2-methylthiazole-4-carboxylate** and the properties of common organic solvents.

Solvent	Solvent Class	Predicted Solubility	Rationale
Water	Protic, Highly Polar	Low	The nonpolar hydrocarbon portions of the molecule likely limit its solubility in highly polar water.
Methanol	Protic, Polar	High	Methanol can act as a hydrogen bond donor to the nitrogen and oxygen atoms in the solute, facilitating dissolution.
Ethanol	Protic, Polar	High	Similar to methanol, ethanol's polarity and hydrogen bonding capabilities should lead to good solubility. [5]
Acetone	Aprotic, Polar	High	The polar carbonyl group of acetone can interact favorably with the polar regions of the solute.
Ethyl Acetate	Aprotic, Moderately Polar	High	The ester functionality of the solvent is similar to that of the solute, promoting miscibility.
Dichloromethane	Aprotic, Moderately Polar	High	Its ability to engage in dipole-dipole interactions should allow for effective solvation.

Tetrahydrofuran (THF)	Aprotic, Polar	High	The ether oxygen can act as a hydrogen bond acceptor, and its overall polarity is suitable for dissolving the solute.
Acetonitrile	Aprotic, Polar	Moderate to High	A polar aprotic solvent that should be capable of dissolving the compound.
Toluene	Nonpolar	Moderate	The aromatic ring of toluene can interact with the thiazole ring via π - π stacking, but the overall polarity difference may limit high solubility.
Hexane	Nonpolar	Low	The large difference in polarity between the nonpolar solvent and the polar functional groups of the solute will likely result in poor solubility.
Glycerin	Protic, Highly Polar	Moderate	While highly polar, its extensive hydrogen bonding network might accommodate the solute. It has been used as a solvent for thiazole synthesis. ^[6]

Experimental Protocol for Solubility Determination

To obtain accurate quantitative solubility data, a systematic experimental approach is necessary. The following protocol describes a standard method for determining the solubility of **Ethyl 2-methylthiazole-4-carboxylate**.

Materials and Equipment

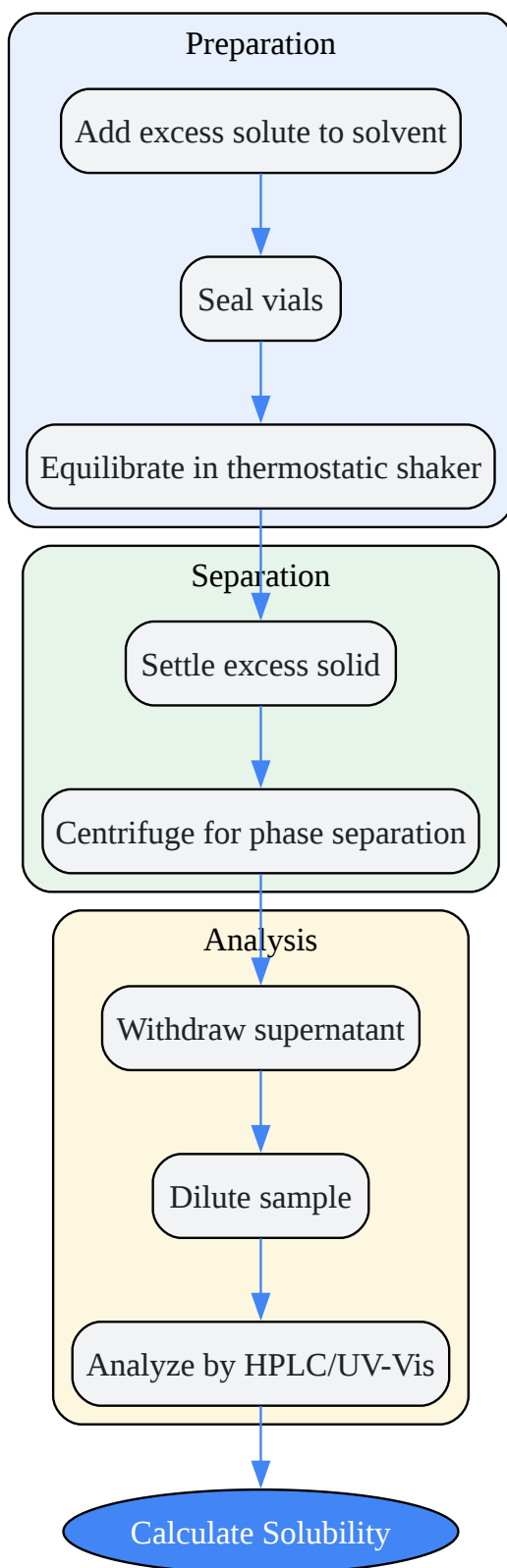
- **Ethyl 2-methylthiazole-4-carboxylate** (purity $\geq 97\%$)
- Selected organic solvents (analytical grade)
- Analytical balance (± 0.1 mg)
- Vials with screw caps
- Thermostatic shaker or magnetic stirrer with temperature control
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer
- Volumetric flasks and pipettes

Step-by-Step Procedure

- Preparation of Saturated Solutions:
 - Add an excess amount of **Ethyl 2-methylthiazole-4-carboxylate** to a series of vials, each containing a known volume of a different organic solvent.
 - Seal the vials to prevent solvent evaporation.
 - Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
 - Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation:

- After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
- Centrifuge the vials to ensure complete separation of the solid and liquid phases.
- Sample Analysis:
 - Carefully withdraw an aliquot of the clear supernatant from each vial.
 - Dilute the aliquot with a known volume of a suitable solvent to a concentration within the linear range of the analytical instrument.
 - Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved solute.
- Calculation of Solubility:
 - Calculate the solubility in terms of mass per unit volume (e.g., mg/mL) or molarity (mol/L) using the measured concentration and the dilution factor.

Experimental Workflow Diagram



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References

- 1. chemimpex.com [chemimpex.com]
- 2. youtube.com [youtube.com]
- 3. chem.ws [chem.ws]
- 4. youtube.com [youtube.com]
- 5. Synthesis New and Novel Aryl Thiazole Derivatives Compounds – Oriental Journal of Chemistry [orientjchem.org]
- 6. acgpubs.org [acgpubs.org]
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